Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

Catalog No.
S15844285
CAS No.
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-car...

Product Name

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

IUPAC Name

methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7+;/m0./s1

InChI Key

HJDAMQPFHBJPAT-VOLNJMMDSA-N

Canonical SMILES

CC1(CC(CN1)O)C(=O)OC.Cl

Isomeric SMILES

C[C@@]1(C[C@@H](CN1)O)C(=O)OC.Cl

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of approximately 195.64 g/mol. It is commonly referred to as methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride and is known for its role in various biological and chemical applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes a hydroxyl group at the 4-position and a carboxylate group at the 2-position, contributing to its unique properties and reactivity .

Typical of amino acid derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylate group can be removed, resulting in the formation of a corresponding amine.
  • Nucleophilic Substitution: The hydroxyl group may act as a nucleophile in substitution reactions, particularly in the presence of activating agents.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride exhibits various biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Modulation: Compounds with similar structures often interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antioxidant Properties: Some studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems .
  • Pharmacological

Several synthetic routes have been developed for the preparation of methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride:

  • Starting from Pyrrolidine Derivatives: The synthesis typically begins with commercially available pyrrolidine derivatives, which are then functionalized through hydroxylation and esterification processes.

    Example reaction:
    Pyrrolidine+ReagentsMethyl 2R 4S 4 hydroxy 2 methylpyrrolidine 2 carboxylate\text{Pyrrolidine}+\text{Reagents}\rightarrow \text{Methyl 2R 4S 4 hydroxy 2 methylpyrrolidine 2 carboxylate}
  • Using Amino Acid Precursors: Another method involves using amino acid derivatives as starting materials. This route often utilizes protection-deprotection strategies to achieve the desired functional groups.
  • Enzymatic Synthesis: Enzymatic methods have also been explored for their specificity and efficiency in constructing chiral centers within the molecule.

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting neurological disorders.
  • Biochemical Research: Utilized in studies investigating amino acid metabolism and neurotransmitter function.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that modulate plant growth or pest resistance.

Interaction studies are crucial for understanding how methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride interacts with biological systems. Research indicates that:

  • It may bind to specific receptors involved in neurotransmission.
  • Its antioxidant properties could influence cellular signaling pathways related to oxidative stress.

Further studies are needed to elucidate the full spectrum of its interactions within biological systems.

Several compounds share structural similarities with methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberStructural Features
Methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate13135-69-8Different stereochemistry at positions 1 and 4
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride114676-59-4Similar core structure but different stereochemistry
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate797801-72-0Piperidine ring instead of pyrrolidine

Uniqueness

Methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride stands out due to its specific stereochemistry and functional groups that confer unique biological activities not present in its analogs. Its ability to modulate neurotransmitter systems while exhibiting antioxidant properties highlights its potential as a versatile compound for future research and application development.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.0662210 g/mol

Monoisotopic Mass

195.0662210 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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